An In-depth Technical Guide to the Physicochemical Properties of Octyldodecyl Xyloside
An In-depth Technical Guide to the Physicochemical Properties of Octyldodecyl Xyloside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octyldodecyl xyloside is a non-ionic surfactant belonging to the alkyl polyglycoside (APG) family, synthesized from xylose and octyldodecanol[1][2]. It functions primarily as an emulsifying and cleansing agent in various formulations, particularly in the cosmetics industry[3][4][5]. Its structure, comprising a hydrophilic xylose head and a lipophilic octyldodecyl tail, allows it to reduce interfacial tension between immiscible liquids like oil and water, promoting the formation of stable emulsions[3][5]. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and a visualization of its fundamental mechanisms.
Physicochemical Properties
The key physicochemical properties of octyldodecyl xyloside are summarized below. These parameters are crucial for understanding its behavior in various applications, from formulation stability to biological interactions.
| Property | Value | Data Source(s) |
| IUPAC Name | (2R,3R,4S,5R)-2-(2-octyldodecoxy)oxane-3,4,5-triol | [6] |
| Synonyms | 2-Octyldodecyl D-xylopyranoside, 2-Octyldodecyl beta-D-xylopyranoside | [6][7] |
| CAS Number | 423772-95-6 | [8] |
| Molecular Formula | C25H50O5 | [6][9] |
| Molecular Weight | 430.66 g/mol | [6][7][9] |
| Appearance | Orange paste at 20°C and 101.3 kPa; may also exist as a solid or liquid. | [8][10] |
| Solubility | Slightly soluble in water (2.3 x 10-3 g/L at 20°C). | [8][10] |
| Melting Point | 25°C | [10] |
| Boiling Point | Decomposes at > 98.5°C (at 101.3 kPa) | [10] |
| Density | 0.983 kg/m ³ at 21°C | [10] |
| Vapor Pressure | < 6.7 x 10-7 kPa at 25°C | [10] |
| Log P (Octanol/Water) | ~7.69 (Calculated) | [6][10] |
| Hydrophilic-Lipophilic Balance (HLB) | ~6.9 (Calculated using Griffin's Method) |
Experimental Protocols
The determination of the physicochemical and toxicological properties of a substance like octyldodecyl xyloside involves standardized methodologies. Below are summaries of protocols relevant to the data presented.
Determination of Water Solubility
The water solubility was determined using a variation of the flask method (OECD Guideline 105).
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Principle: An excess of the test substance is agitated in purified water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
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Methodology (as per Defitraces, 2003d)[10]:
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A surplus of octyldodecyl xyloside is added to a vessel containing deionized water.
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The mixture is agitated at 20°C for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is established.
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The solution is then centrifuged or filtered to remove undissolved substance.
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The concentration of octyldodecyl xyloside in the clear aqueous phase is quantified. The original study utilized gas chromatography for analysis of related compounds, a technique also suitable here[10].
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Surface Tension Measurement
Surface tension is a key indicator of a surfactant's activity at an interface.
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Principle: The force required to pull a standardized ring (typically platinum-iridium) from the surface of a liquid is measured. This force is proportional to the surface tension of the liquid. The presence of a surfactant will lower this force.
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Methodology (as per Defitraces, 2007)[10]:
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A solution of octyldodecyl xyloside in water is prepared at a specific concentration.
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A Du Noüy ring tensiometer is calibrated.
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The platinum ring is submerged in the solution and then slowly pulled through the interface.
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The instrument measures the maximum force exerted just before the liquid film breaks. This value is used to calculate the surface tension in mN/m.
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Hydrophilic-Lipophilic Balance (HLB) Calculation
The HLB value, which indicates the relative balance between the hydrophilic and lipophilic portions of the surfactant, can be estimated using Griffin's method for non-ionic surfactants[11][12].
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Principle: The HLB is calculated as 20 times the ratio of the molecular mass of the hydrophilic portion (Mh) to the total molecular mass of the molecule (M).
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Methodology:
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Identify the Hydrophilic Portion: For octyldodecyl xyloside, this is the xyloside head (C₅H₉O₅).
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Calculate Mh: The molecular mass of the hydrophilic portion is calculated:
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Mh = (5 × 12.011) + (9 × 1.008) + (5 × 15.999) = 149.12 g/mol .
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-
Apply Griffin's Formula:
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HLB = 20 * (Mh / M)
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HLB = 20 * (149.12 / 430.66) ≈ 6.9
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An HLB value in this range (3-6) is typically indicative of a water-in-oil (W/O) emulsifier[11].
Toxicological Testing: Skin Sensitization
To assess the potential for allergic contact dermatitis, the Guinea Pig Maximisation Test (GPMT) is a standard method.
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Principle: The test involves a two-stage process: an induction phase to sensitize the test animals and a challenge phase to elicit a potential skin reaction.
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Methodology (as per Evic France, 2004)[10]:
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Induction Phase: A group of guinea pigs receives intradermal injections of the test substance (octyldodecyl xyloside), both with and without an adjuvant (to enhance the immune response), followed by a topical application of the substance.
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Challenge Phase: After a rest period (10-14 days), a non-irritating concentration of the test substance is applied topically to a fresh, untreated area of skin on both the test and a control group of animals.
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Observation: The application sites are observed for signs of erythema (redness) and edema (swelling) at 24 and 48 hours after the challenge application. The incidence and severity of the reactions in the test group compared to the control group determine if the substance is a skin sensitizer. Octyldodecyl xyloside was determined not to be a skin sensitizer in this study[10].
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Synthesis and Mechanism of Action
The function of octyldodecyl xyloside is intrinsically linked to its chemical synthesis and molecular structure.
Synthesis Pathway
Octyldodecyl xyloside is produced through a Fischer glycosylation reaction, which involves the acid-catalyzed reaction of a sugar with an alcohol.
References
- 1. octyldodecyl xyloside, 423772-95-6 [thegoodscentscompany.com]
- 2. Octyldodecyl Xyloside (with Product List) [incidecoder.com]
- 3. incibeauty.com [incibeauty.com]
- 4. incibeauty.com [incibeauty.com]
- 5. OCTYLDODECYL XYLOSIDE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 6. Octyldodecyl xyloside | C25H50O5 | CID 155801558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 8. Octyldodecyl xyloside - Surfactant - 表面活性剂百科 [surfactant.top]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 12. Hydrophilic-lipophilic balance [chemeurope.com]
